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Cat. No.: B12424545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of O-Desmethyl apixaban sulfate
sodium, the major circulating metabolite of apixaban in humans, with other apixaban

metabolites. The data presented herein is intended to inform research and development

activities by providing a clear summary of the pharmacological activity of these compounds

based on available experimental data.

Executive Summary
Apixaban is a potent and highly selective direct inhibitor of Factor Xa (FXa). In humans, it

undergoes metabolism to form several metabolites. The major circulating metabolite is O-

Desmethyl apixaban sulfate. In vitro studies conclusively demonstrate that while apixaban is a

highly potent inhibitor of FXa, its metabolites, including the prominent O-Desmethyl apixaban

sulfate, are considered pharmacologically inactive. This significant difference in activity

underscores the role of the parent compound in the therapeutic efficacy of apixaban.

Comparative In Vitro Activity against Factor Xa
The primary mechanism of action of apixaban is the direct inhibition of Factor Xa, a critical

enzyme in the coagulation cascade. The inhibitory potential of apixaban and its major

circulating metabolite has been quantified in vitro.
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Compound Type Target
Inhibitory
Constant (Ki)

Potency vs.
Apixaban

Apixaban Parent Drug
Human Factor

Xa
~0.08 nM[1] -

O-Desmethyl

apixaban sulfate

sodium

Metabolite
Human Factor

Xa
58 µM[2]

>700,000-fold

lower

Other primary metabolites identified in vitro, such as O-demethyl apixaban (M2) and

hydroxylated derivatives (M4, M7), are also reported to be pharmacologically inactive, though

specific Ki values are not prominently available in the literature.[3]

Metabolic Pathways and Experimental Workflows
The metabolism of apixaban and the subsequent analysis of its metabolites are crucial for

understanding its pharmacokinetic and pharmacodynamic profile.

Apixaban Metabolism In Vitro
Apixaban is primarily metabolized in the liver. In vitro studies using human liver microsomes

have identified the key enzymatic pathways responsible for the formation of its major

metabolites.
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Apixaban Metabolic Pathway

Experimental Workflow: In Vitro Metabolism Study
The following workflow outlines a typical in vitro experiment to identify the enzymes responsible

for apixaban metabolism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12424545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation Preparation

Incubation Analysis

Apixaban

Incubate at 37°C
Human Liver
Microsomes

NADPH

Quench Reaction LC-MS/MS Analysis
Identify Metabolites

(M2, M4, M7)

Click to download full resolution via product page

In Vitro Metabolism Workflow

Experimental Workflow: Factor Xa Inhibition Assay
The inhibitory activity of apixaban and its metabolites on Factor Xa is typically determined using

a chromogenic assay.
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Factor Xa Inhibition Assay Workflow

Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
Objective: To identify the metabolites of apixaban formed by hepatic enzymes.

Methodology:
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Incubation Mixture Preparation: A typical incubation mixture contains human liver

microsomes (e.g., 0.5 mg/mL), apixaban (e.g., 1 µM), and a buffer solution (e.g., potassium

phosphate buffer, pH 7.4).

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-

generating system.

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) in a

shaking water bath.

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as

acetonitrile.

Sample Preparation: The samples are centrifuged to precipitate proteins, and the

supernatant is collected for analysis.

Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS) to identify and quantify the metabolites formed.

Factor Xa Chromogenic Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a test compound against purified human

Factor Xa.

Methodology:

Reagent Preparation: All reagents, including purified human Factor Xa, the test compound

(apixaban or its metabolites), and a chromogenic substrate specific for Factor Xa, are

prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

Pre-incubation: A fixed concentration of human Factor Xa is pre-incubated with varying

concentrations of the test compound for a set period to allow for binding.

Substrate Addition: The reaction is initiated by adding the chromogenic substrate.

Kinetic Measurement: The rate of substrate hydrolysis by the remaining active Factor Xa is

monitored by measuring the change in absorbance at 405 nm over time using a microplate

reader.
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Data Analysis: The reaction rates are plotted against the inhibitor concentration. The

inhibitory constant (Ki) is calculated by non-linear least-squares fitting of the data to the

appropriate equation for the mode of inhibition (e.g., competitive inhibition).[3]

Conclusion
The in vitro data robustly supports the conclusion that O-Desmethyl apixaban sulfate, the major

circulating human metabolite of apixaban, is pharmacologically inactive as an inhibitor of Factor

Xa. Its inhibitory potency is over 700,000 times lower than that of the parent drug, apixaban.

Other primary metabolites are also considered to lack significant pharmacological activity. This

indicates that the anticoagulant effect of apixaban therapy is attributable to the parent

compound itself, simplifying the pharmacodynamic assessment in drug development and

clinical practice.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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